N'-[(phenylcarbonyl)oxy]pyridine-4-carboximidamide
Description
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE is a compound that features a combination of pyridine and benzoate moieties
Properties
Molecular Formula |
C13H11N3O2 |
|---|---|
Molecular Weight |
241.24 g/mol |
IUPAC Name |
[(Z)-[amino(pyridin-4-yl)methylidene]amino] benzoate |
InChI |
InChI=1S/C13H11N3O2/c14-12(10-6-8-15-9-7-10)16-18-13(17)11-4-2-1-3-5-11/h1-9H,(H2,14,16) |
InChI Key |
QXZLQVCGNJNETB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)O/N=C(/C2=CC=NC=C2)\N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)ON=C(C2=CC=NC=C2)N |
solubility |
34.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE typically involves the condensation of 4-aminopyridine with benzoyl chloride under basic conditions. The reaction is carried out in a solvent such as dichloromethane or toluene, with a base like triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE can undergo oxidation reactions, particularly at the amino group, leading to the formation of N-oxides.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE serves as a building block for the synthesis of more complex molecules
Biology
The compound has potential applications in the development of pharmaceuticals due to its ability to interact with biological targets. It can be used as a scaffold for designing inhibitors or activators of specific enzymes or receptors.
Medicine
In medicinal chemistry, (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE is explored for its potential therapeutic properties. It may exhibit anti-inflammatory, antimicrobial, or anticancer activities, making it a candidate for drug development.
Industry
In the material science industry, the compound can be used in the synthesis of polymers or as a precursor for the development of advanced materials with specific properties such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with receptors to modulate their signaling pathways. The exact mechanism depends on the specific biological target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-4-yl)pyridin-4-amine: Similar in structure but lacks the benzoate moiety.
4-aminopyridine: A simpler compound with only the pyridine ring and amino group.
Benzoyl chloride: Used as a reagent in the synthesis but lacks the pyridine component.
Uniqueness
(Z)-[AMINO(PYRIDIN-4-YL)METHYLIDENE]AMINO BENZOATE is unique due to the combination of the pyridine and benzoate moieties, which allows for a diverse range of chemical reactions and potential applications. Its structure provides a versatile scaffold for the development of new compounds with tailored properties for specific applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
